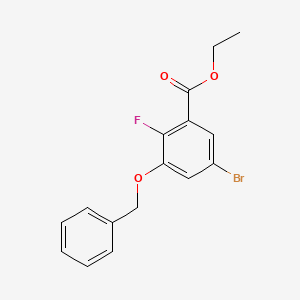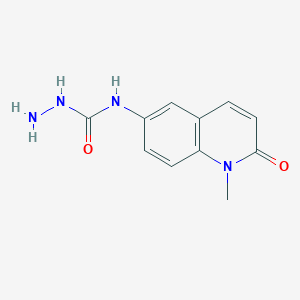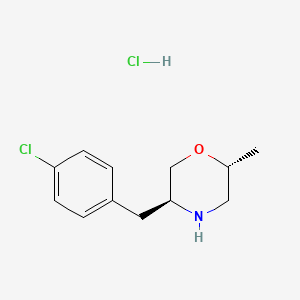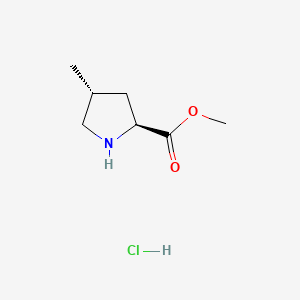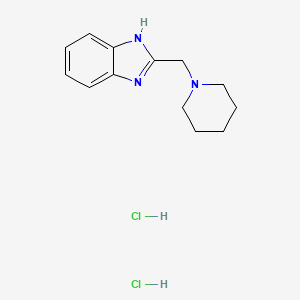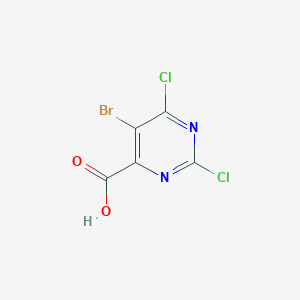
5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidine-4-carboxylic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts such as iron or copper salts. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Oxidation Products: Oxidized pyrimidine derivatives.
Scientific Research Applications
5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their biological activity. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution pattern.
2,4-Dichloropyrimidine: Lacks the bromine atom, leading to different chemical properties and reactivity.
5-Bromo-2-chloropyrimidine: Contains fewer halogen atoms, affecting its chemical behavior.
Uniqueness
5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms at specific positions on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C5HBrCl2N2O2 |
|---|---|
Molecular Weight |
271.88 g/mol |
IUPAC Name |
5-bromo-2,6-dichloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5HBrCl2N2O2/c6-1-2(4(11)12)9-5(8)10-3(1)7/h(H,11,12) |
InChI Key |
FUGUULIFXDDGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


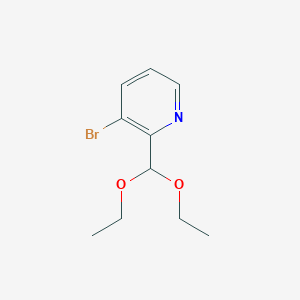

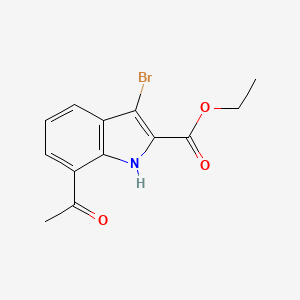


![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
